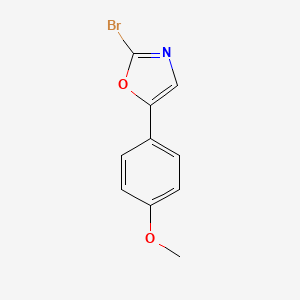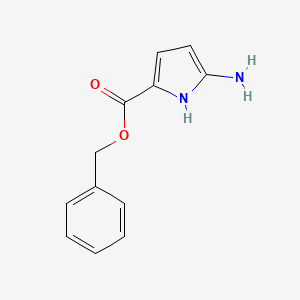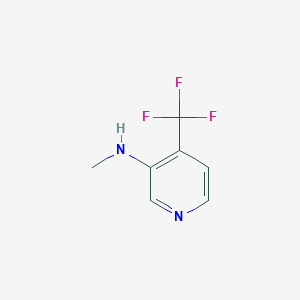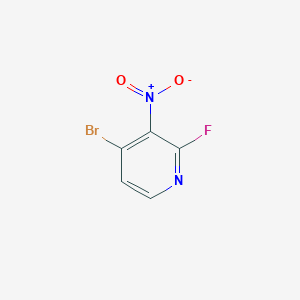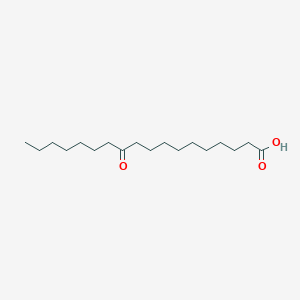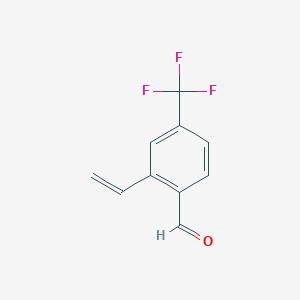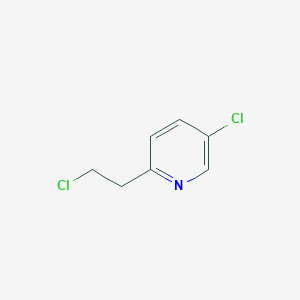
5-Chloro-2-(2-chloroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-chloroethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C7H7Cl2N . This compound is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and a 2-chloroethyl group at the 2-position. It is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-chloroethyl)pyridine typically involves the chlorination of 2-(2-chloroethyl)pyridine. One common method includes the reaction of 2-(2-chloroethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with a chlorine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(2-chloroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-2-(2-chloroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-chloroethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Chloro-5-methylpyridine
Comparison: 5-Chloro-2-(2-chloroethyl)pyridine is unique due to the presence of both a chlorine atom and a 2-chloroethyl group on the pyridine ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 2-Chloro-5-(chloromethyl)pyridine lacks the 2-chloroethyl group, which affects its reactivity and applications.
Propriétés
Formule moléculaire |
C7H7Cl2N |
|---|---|
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
5-chloro-2-(2-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
Clé InChI |
YAYQHQMTSRGMOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


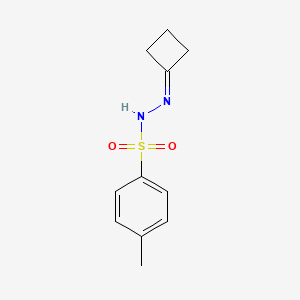
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
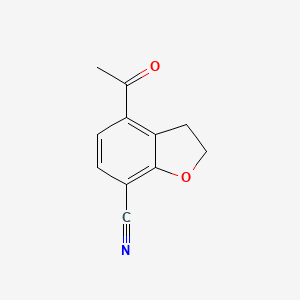
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
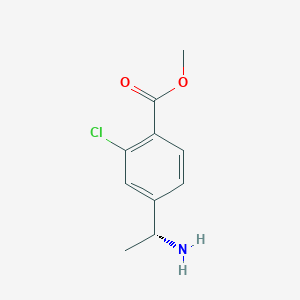
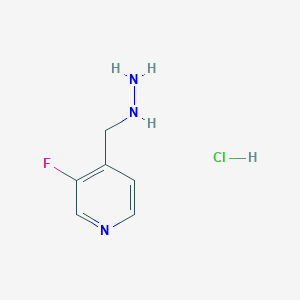
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
